molecular formula C22H19Cl3S2 B14419905 1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene CAS No. 81269-09-2

1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene

Cat. No.: B14419905
CAS No.: 81269-09-2
M. Wt: 453.9 g/mol
InChI Key: USIDHRSKKDHIBL-UHFFFAOYSA-N
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Description

1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene is an organic compound with a complex structure that includes benzene, benzylsulfanyl, and trichloromethyl groups

Preparation Methods

The synthesis of 1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene typically involves multiple steps. One common method includes the reaction of benzyl mercaptan with trichloromethylbenzene under specific conditions. The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with various enzymes or receptors, potentially inhibiting or activating specific biochemical pathways. The trichloromethyl group may also play a role in the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene can be compared with similar compounds such as:

Properties

CAS No.

81269-09-2

Molecular Formula

C22H19Cl3S2

Molecular Weight

453.9 g/mol

IUPAC Name

1-[bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene

InChI

InChI=1S/C22H19Cl3S2/c23-22(24,25)20-13-11-19(12-14-20)21(26-15-17-7-3-1-4-8-17)27-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2

InChI Key

USIDHRSKKDHIBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(C2=CC=C(C=C2)C(Cl)(Cl)Cl)SCC3=CC=CC=C3

Origin of Product

United States

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